Lipophilicity Shift: CF3 vs. CH3 Terminal Group Increases LogP by Over 4 Units (Free Acid Basis)
Replacement of the terminal –CH3 group of norvaline with –CF3 produces a substantial increase in calculated lipophilicity. The free amino acid 5,5,5-trifluoronorvaline (CAS 122565-28-0) has a calculated LogP of 0.65 , compared to norvaline's XLogP of –2.10 [1], representing a net shift of +2.75 log units. When Boc-protected, the (S)-enantiomer (CAS 453556-65-5) exhibits a computed LogP of 2.07 . This increased lipophilicity translates to higher passive membrane permeability – a critical parameter for oral bioavailability and CNS penetration of peptide-based therapeutics containing this residue [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.65 (free acid, CAS 122565-28-0); LogP ≈ 2.07 (Boc-protected (S)-enantiomer, CAS 453556-65-5) |
| Comparator Or Baseline | Norvaline (CAS 760-78-1): XLogP = –2.10 |
| Quantified Difference | ∆LogP ≈ +2.75 (free acid vs. norvaline); ∆LogP ≈ +4.17 (Boc-protected vs. norvaline XLogP) |
| Conditions | Computed/estimated values (XLogP, ACD/LogP); free acid in zwitterionic form; Boc-protected in neutral form |
Why This Matters
The logP difference is directly relevant to procurement decisions in drug discovery: a building block with LogP 2.07 will confer substantially different ADME properties compared to one with LogP near –2, and this cannot be compensated by formulation without changing the molecular scaffold.
- [1] Plantaedb. DL-Norvaline (CAS 760-78-1): XlogP -2.10, Atomic LogP (AlogP) 0.20. View Source
